molecular formula C14H9NO3 B092412 2-Amino-3-hydroxyanthraquinone CAS No. 117-77-1

2-Amino-3-hydroxyanthraquinone

Cat. No.: B092412
CAS No.: 117-77-1
M. Wt: 239.23 g/mol
InChI Key: CNWWMJSRHGXXAX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Amino-3-hydroxyanthraquinone (AQ) is an analogue of anthracycline drugs . Its primary targets are cancer cells, particularly human breast adinocarcinoma cells . The compound’s interaction with these cells is crucial for its anticancer activity.

Mode of Action

The mode of action of AQ involves its interaction with surfactant micelles, which can act as a model system for a biological membrane–drug interaction . This interaction is important in determining the biological action of AQ. It was observed that hydrophobic interaction plays a crucial role in the binding of AQ to SDS micelles, while the hydrophilic interaction plays an important role in its interaction with CTAB micelles .

Pharmacokinetics

The study of aq’s interaction with surfactant micelles provides some insight into its potential bioavailability . The binding constant, partition coefficient, and Gibbs free energy for the binding and distribution of AQ between the bulk aqueous solution and surfactant micelles were determined . These interactions also have a vital role in the distribution of AQ between surfactant micelle–water phases .

Result of Action

Experimental findings established that AQ induces apoptosis by means of nucleation into human breast adinocarcinoma cells . In another study, the synthesized glucoside compounds of AQ showed more than 60% of cell growth inhibition at concentrations ranging from 50 μM to 100 μM .

Action Environment

The interaction of aq with surfactant micelles in aqueous solution at physiological ph (74) suggests that the pH and ionic environment could potentially influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxyanthraquinone can be achieved through several methods. One common approach involves the cyclization of 5-benzoylbenzoxazolone-2’-carboxylic acid using sulfuric acid . Another method involves the transformation of 2-amino-3-x-anthraquinone to 2-hydroxy-3-x-anthraquinone .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microbial synthesis. For instance, recombinant Escherichia coli can be used to biotransform substrates like anthraflavic acid, alizarin, and this compound into their respective glucoside derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-hydroxyanthraquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents like sodium hydroxide or ammonia.

Major Products: The major products formed from these reactions include various derivatives of anthraquinone, such as glucosides and other substituted anthraquinones .

Scientific Research Applications

2-Amino-3-hydroxyanthraquinone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-hydroxyanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-amino-3-hydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWWMJSRHGXXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151658
Record name 2-Amino-3-hydroxyanthraquinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-77-1
Record name 2-Amino-3-hydroxyanthraquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-hydroxyanthraquinone
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Record name 2-Amino-3-hydroxyanthraquinone
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Record name 2-amino-3-hydroxyanthraquinone
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Record name 2-Amino-3-hydroxyanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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